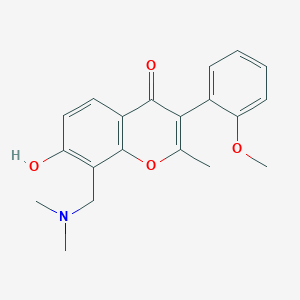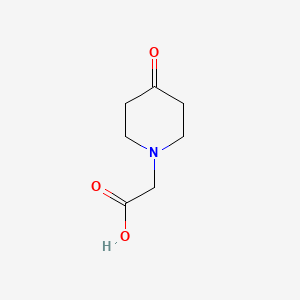![molecular formula C20H20N2O3S B2376732 8-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one CAS No. 898419-77-7](/img/structure/B2376732.png)
8-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound 8-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)-5,6-dihydro-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one is a synthetic organic molecule. It combines multiple heterocyclic structures, including quinoline and pyrroloquinoline, making it quite unique in its class. The addition of the sulfonyl group indicates potential reactivity and functionality in various chemical environments. This compound might find applications in medicinal chemistry, owing to its structural complexity and functional diversity.
准备方法
Synthetic Routes and Reaction Conditions:
Route 1: The synthesis begins with the preparation of 3,4-dihydroquinoline, which is then reacted with a sulfonyl chloride derivative under basic conditions to introduce the sulfonyl group. This intermediate is further cyclized with an appropriate pyrrole derivative using acidic or basic catalysts to form the dihydropyrroloquinoline ring system.
Route 2: An alternative method involves the simultaneous formation of both ring systems. A precursor containing both quinoline and pyrrole units is treated with a sulfonylating agent in the presence of a strong acid or base, allowing for the formation of the desired sulfonylated product.
Industrial Production Methods:
In industrial settings, these reactions are typically scaled up using continuous flow reactors to maintain optimal reaction conditions and ensure high yields. Automated synthesis platforms may also be employed to facilitate the multiple steps involved, ensuring reproducibility and efficiency.
化学反应分析
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, especially at the dihydroquinoline moiety, which can be oxidized to form quinoline derivatives.
Reduction: The presence of a sulfonyl group allows for selective reductions, which could potentially convert the sulfonyl group into a sulfide or sulfoxide under specific conditions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate, chromium trioxide, or other oxidative agents are commonly used.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are typical.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used in substitution reactions, often under basic conditions.
Major Products:
Oxidation: Quinoline derivatives.
Reduction: Sulfide or sulfoxide derivatives.
Substitution: Varied substituted sulfonyl derivatives depending on the nucleophile used.
科学研究应用
This compound’s structural complexity allows it to be explored in multiple scientific domains:
Chemistry: Used as a precursor for synthesizing other complex organic molecules and as a functional group in various chemical transformations.
Biology: Its potential bioactivity can be explored in drug discovery and development, targeting enzymes or receptors.
Medicine: It may serve as a lead compound in developing new therapeutic agents, especially those targeting diseases related to its mechanism of action.
作用机制
The compound’s mechanism of action involves its interaction with molecular targets such as enzymes or receptors. Its quinoline and pyrroloquinoline structures allow it to fit into specific binding sites, potentially inhibiting or activating biological pathways. The sulfonyl group can participate in hydrogen bonding or ionic interactions, stabilizing the compound within its target.
相似化合物的比较
Similar compounds include:
1,2,3,4-Tetrahydroquinoline derivatives: These compounds share the quinoline structure but lack the pyrroloquinoline ring.
Sulfonylated quinolines: Compounds with sulfonyl groups attached to quinoline structures.
Pyrroloquinoline derivatives: Similar in having the pyrroloquinoline ring but without the sulfonyl group.
属性
IUPAC Name |
6-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-11-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O3S/c23-19-8-7-15-12-17(13-16-9-11-21(19)20(15)16)26(24,25)22-10-3-5-14-4-1-2-6-18(14)22/h1-2,4,6,12-13H,3,5,7-11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPOZDJAIJPSIKK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C1)S(=O)(=O)C3=CC4=C5C(=C3)CCN5C(=O)CC4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-((3-(4-ethylphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(4-fluorophenyl)acetamide](/img/structure/B2376650.png)



![1-(2-(2-(2-Fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-3-(thiophen-2-yl)urea](/img/structure/B2376655.png)
![(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)methanone](/img/structure/B2376657.png)
![1-Methyl-N-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methyl]pyrazole-4-sulfonamide](/img/structure/B2376660.png)
![(2-methyl-4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)(4-(pyridin-2-ylmethyl)piperazin-1-yl)methanone](/img/structure/B2376661.png)

![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)thiophene-2-carboxamide](/img/structure/B2376666.png)


![1-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-3-(3-phenylpropyl)urea](/img/structure/B2376670.png)

